molecular formula C14H14N2O5 B5190744 5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B5190744
M. Wt: 290.27 g/mol
InChI Key: AZWPULIHIOFCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group attached to a methylene bridge, which is further connected to a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process. One common method involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This three-component reaction proceeds under mild conditions and yields the desired compound with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinetriones with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(3-Ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-imidazolidine-2,4-dione

Uniqueness

The uniqueness of 5-[(3-ethoxy-4-methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-21-11-7-8(4-5-10(11)20-2)6-9-12(17)15-14(19)16-13(9)18/h4-7H,3H2,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPULIHIOFCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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